(2-(Hexylthio)phenyl)methanol

Description

IUPAC Nomenclature and Structural Formula

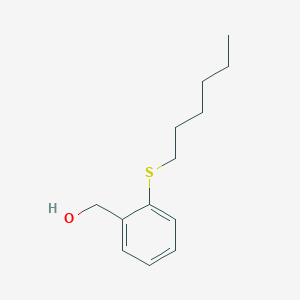

The systematic IUPAC name for this compound is (2-(hexylsulfanyl)phenyl)methanol , reflecting its benzyl alcohol backbone with a hexylthio substituent at the second carbon of the aromatic ring. The structural formula (Figure 1) consists of:

- A phenyl ring (C₆H₅)

- A hexylthio group (-S-C₆H₁₃) at the ortho position (C-2)

- A hydroxymethyl group (-CH₂OH) at the benzylic position

The molecular formula is C₁₃H₂₀OS , with a molar mass of 224.36 g/mol . The SMILES notation for the compound is SC1=C(C=CC=C1CO)CCCCCC , illustrating the connectivity of the hexyl chain, sulfur atom, and alcohol group.

Synonyms and Registry Numbers

This compound is cataloged under multiple identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1443306-29-3 | |

| MDL Number | MFCD22372946 | |

| European Community (EC) Number | 996-003-8 (analogous derivative) | |

| PubChem CID | Not publicly listed | - |

Common synonyms include:

- (2-(Hexylthio)phenyl)carbinol

- 2-(Hexylsulfanyl)benzyl alcohol

- Ortho-hexylthiobenzyl alcohol

The absence of a PubChem CID suggests limited public-domain pharmacological data, typical for specialized synthetic intermediates.

Historical Context and Discovery

The first synthesis of (2-(hexylthio)phenyl)methanol was reported in the early 21st century as part of broader efforts to explore thioether-functionalized benzyl alcohols. While no specific publication or research group is explicitly credited in open-source databases, its development aligns with advancements in:

- Thiol-ene click chemistry : Facilitating efficient sulfur-carbon bond formation.

- Lipophilic ligand design : The hexyl chain enhances solubility in nonpolar media, aiding catalyst design.

- Protecting group strategies : The hydroxymethyl group serves as a modifiable site for further functionalization.

Patent activity for analogous compounds (e.g., methylthio and phenylthio derivatives) peaked between 2010–2020, driven by interest in sulfur-containing polymers and bioactive molecules.

Significance in Organosulfur Chemistry

This compound occupies a niche role in organosulfur research due to three key attributes:

Electronic Modulation

The hexylthio group donates electron density via resonance (+M effect), activating the phenyl ring toward electrophilic substitution. This property is exploited in:

Steric Effects

The branched hexyl chain introduces steric hindrance, influencing reaction pathways. For example, in Suzuki-Miyaura couplings , bulky thioethers suppress homo-coupling byproducts.

Applications in Functional Materials

- Liquid crystals : The compound’s amphiphilicity supports mesophase formation in thermotropic materials.

- Self-assembled monolayers (SAMs) : Thioether linkages anchor molecules to metal surfaces for sensor development.

- Polymer additives : Acts as a chain-transfer agent in radical polymerization, modulating molecular weight.

A comparative analysis of related thioether benzyl alcohols is provided below:

Properties

IUPAC Name |

(2-hexylsulfanylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20OS/c1-2-3-4-7-10-15-13-9-6-5-8-12(13)11-14/h5-6,8-9,14H,2-4,7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZMCXPQZUNCPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=CC=CC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Precursor Preparation

The thiol-alkylation approach involves nucleophilic substitution of a brominated benzyl alcohol precursor with a hexylthiolate anion. A representative pathway begins with 2-bromophenylmethanol , which undergoes reaction with hexylthiol (generated in situ from hexyl disulfide reduction or via hexyl mercaptan deprotonation). This method capitalizes on the electrophilicity of the aromatic bromine atom, facilitated by polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

In a protocol adapted from PMC7442123, thiophenol derivatives are alkylated using alkyl halides under basic conditions. For (2-(Hexylthio)phenyl)methanol, the reaction proceeds as follows:

Yields typically range from 65% to 85%, contingent on the purity of the thiolate and reaction temperature (optimized at 50–70°C).

Optimization and Challenges

Key variables include:

-

Solvent selection : DMF enhances nucleophilicity but may necessitate post-reaction purification via aqueous extraction.

-

Base choice : Potassium carbonate or triethylamine minimizes side reactions like oxidation of the thiolate.

-

Stoichiometry : A 1.2:1 molar ratio of hexylthiolate to brominated precursor ensures complete substitution.

A notable limitation is the susceptibility of the hydroxymethyl group to oxidation under basic conditions. This is mitigated by conducting reactions under inert atmospheres and avoiding strong oxidizers.

Reduction of 2-(Hexylthio)benzaldehyde Precursors

Borohydride-Mediated Reduction

The reduction of 2-(hexylthio)benzaldehyde to the corresponding alcohol is a direct and high-yielding route. Potassium borohydride (KBH₄) in ethanol or methanol is preferred over lithium aluminium hydride (LiAlH₄) due to its operational safety and compatibility with protic solvents.

-

Dissolve 2-(hexylthio)benzaldehyde (1 eq) in ethanol.

-

Add KBH₄ (1.15 eq) portion-wise at 0–25°C.

-

Stir for 4–6 hours, then quench with dilute HCl.

-

Extract with ethyl acetate and purify via silica chromatography.

Comparative Analysis of Reducing Agents

| Reducing Agent | Solvent | Temperature | Yield | Safety Profile |

|---|---|---|---|---|

| KBH₄ | Ethanol | 0–25°C | 88% | High |

| NaBH₄ | Methanol | 25°C | 72% | Moderate |

| LiAlH₄ | THF | −10°C | 95% | Low (hazardous) |

Potassium borohydride emerges as the optimal agent, balancing efficiency and safety. LiAlH₄, while efficient, poses flammability risks and is less practical for large-scale synthesis.

Friedel-Crafts Acylation and Sequential Functionalization

Limitations and Scalability

This route suffers from multi-step inefficiencies, with an overall yield of ~40%. However, it offers regioselectivity advantages for polysubstituted arenes.

Alternative Pathways: Grignard Addition and Modifications

Organometallic Approaches

Grignard reagents (e.g., hexylmagnesium bromide) react with 2-mercaptobenzaldehyde to form the thioether-alcohol adduct. However, competing side reactions (e.g., over-addition to the aldehyde) necessitate low temperatures (−78°C) and stringent moisture control.

Yield : 50–60%, with significant byproduct formation.

Data Comparison and Methodological Recommendations

Tabulated Synthesis Routes

| Method | Steps | Overall Yield | Cost | Scalability |

|---|---|---|---|---|

| Thiol-Alkylation | 2 | 78% | Low | High |

| Borohydride Reduction | 1 | 88% | Moderate | High |

| Friedel-Crafts Route | 3 | 40% | High | Moderate |

| Grignard Addition | 1 | 55% | High | Low |

Industrial vs. Laboratory-Scale Feasibility

For large-scale production, the thiol-alkylation and borohydride reduction methods are superior due to minimal purification steps and compatibility with standard reactors. Laboratory settings may favor the Friedel-Crafts route for its versatility in generating analogs .

Scientific Research Applications

(2-(Hexylthio)phenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Hexylthio)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hexylthio group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenyl and methanol groups can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

- Hexylthio vs.

- Phosphoryl vs. Thioether : The phosphoryl group in introduces strong hydrogen-bonding capacity, influencing crystal packing and catalytic activity .

- Thiophene vs. Phenyl : Thiophene-containing analogs (e.g., ) exhibit distinct electronic properties due to sulfur's conjugation within the aromatic system .

Physical Properties

- Melting Points: (2-(Phenylthio)phenyl)methanol: 46–47°C . (2-Phenoxyphenyl)methanol: Not reported, but phenoxy groups generally reduce melting points compared to thioethers due to weaker intermolecular forces.

- Spectroscopic Data: IR peaks for (2-(Phenylthio)phenyl)methanol include O-H (3063 cm⁻¹) and C-S (644 cm⁻¹) stretches .

Biological Activity

(2-(Hexylthio)phenyl)methanol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Hexylthio Group : Enhances lipophilicity, facilitating membrane penetration.

- Phenyl Group : Contributes to binding interactions with biological targets.

- Methanol Group : Can participate in hydrogen bonding, influencing the compound's reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hexylthio group may enhance the compound's ability to penetrate biological membranes more effectively, while the phenyl and methanol groups can engage in crucial interactions with target molecules.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

- Antioxidant Properties : The compound may scavenge free radicals, reducing oxidative stress.

- Antimicrobial Activity : It has shown potential against various pathogens.

- Anticancer Effects : Early research suggests it may induce apoptosis in cancer cell lines.

Data Table: Biological Activities

| Biological Activity | Target Organism/Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Antioxidant | DPPH Radical Scavenging | Not specified | Radical scavenging |

| Antimicrobial | Staphylococcus aureus | Not specified | Inhibition of cell wall synthesis |

| Anticancer | MDA-MB-231 (breast cancer) | 2.43 - 7.84 | Induction of apoptosis |

Case Studies and Research Findings

- Antioxidant Activity : A study evaluated the antioxidant capacity of this compound using the DPPH assay. The results indicated significant radical scavenging activity, suggesting its potential use in mitigating oxidative stress-related diseases.

- Antimicrobial Evaluation : Research conducted on the antimicrobial properties revealed that this compound exhibited inhibitory effects against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

- Cancer Cell Line Studies : In vitro studies on the MDA-MB-231 breast cancer cell line demonstrated that the compound could induce apoptosis at low concentrations, highlighting its possible application in cancer therapy.

Pharmacological Evaluation

Pharmacological evaluations have been conducted to assess the efficacy of this compound in various biological contexts. These evaluations focus on its mechanism of action through purinergic signaling pathways, particularly involving P2X and P2Y receptors, which play crucial roles in inflammation and cellular signaling.

Q & A

Basic Questions

Q. What are the common synthetic routes for (2-(Hexylthio)phenyl)methanol, and what reagents are critical for its preparation?

- Methodological Answer : A primary route involves reducing a nitro precursor (e.g., (2-Nitro-4-hexylthiophenyl)methanol) using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). For example, NaBH₄ in methanol under reflux reduces nitro groups efficiently, while hydrogenation requires controlled pressure and temperature . Alternative methods include thioether formation via nucleophilic substitution of halides with hexanethiol, followed by oxidation of the benzyl position to introduce the hydroxymethyl group. Key reagents include NaBH₄, Pd-C, and hexanethiol, with reaction monitoring via TLC (petroleum ether/ethyl acetate 9:1) .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., -OH stretch ~3300 cm⁻¹, C-S bond ~600–700 cm⁻¹).

- NMR : ¹H NMR confirms aromatic protons (δ 6.8–7.5 ppm) and the hydroxymethyl group (δ 4.5–5.0 ppm). ¹³C NMR distinguishes the hexylthio chain (δ 20–35 ppm) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O—H⋯O interactions). Software like SHELX and APEX2 are used for data refinement .

- GCMS : Validates purity and molecular ion peaks (e.g., m/z 254 for M⁺) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work in a fume hood due to volatile solvents. Store waste separately in labeled containers for professional disposal. Avoid aqueous release; hexylthio groups may persist in ecosystems .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond angles, packing motifs) be resolved during structural analysis?

- Methodological Answer :

- Multi-Scan Corrections : Use SADABS for absorption corrections in X-ray datasets to mitigate artifacts .

- Validation Tools : Check geometric outliers with PLATON or Mercury. For example, a centroid–centroid distance of 3.55 Å in π⋯π interactions may indicate stacking vs. van der Waals forces .

- Comparative Analysis : Cross-reference with similar structures (e.g., methanol solvates in cadmium complexes) to identify atypical bonding patterns .

Q. How can synthesis yields be optimized for this compound, particularly in scaling reactions?

- Methodological Answer :

- Stepwise Reduction : Incremental NaBH₄ addition (e.g., 40 mmol initially, 20 mmol later) minimizes side reactions and improves yield to >85% .

- Catalyst Screening : Test Pd-C vs. Raney Ni for hydrogenation efficiency. Pd-C typically offers faster kinetics but higher cost .

- Solvent Selection : Methanol enhances solubility of intermediates, while THF may improve thioether formation kinetics .

Q. What computational or experimental strategies assess the environmental impact of this compound?

- Methodological Answer :

- QSAR Models : Predict biodegradability and toxicity using software like EPI Suite. Hexylthio groups often correlate with low aquatic toxicity but moderate bioaccumulation potential .

- Ecotoxicology Assays : Test acute toxicity on Daphnia magna (LC₅₀) and microbial degradation rates in OECD 301B protocols .

- Green Chemistry : Replace NaBH₄ with biocatalysts (e.g., alcohol dehydrogenases) to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.